6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 175277-55-1
VCID: VC3911459
InChI: InChI=1S/C13H10N2OS2/c1-9-2-4-10(5-3-9)18-12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3
SMILES: CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O
Molecular Formula: C13H10N2OS2
Molecular Weight: 274.4 g/mol

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS No.: 175277-55-1

Cat. No.: VC3911459

Molecular Formula: C13H10N2OS2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde - 175277-55-1

Specification

CAS No. 175277-55-1
Molecular Formula C13H10N2OS2
Molecular Weight 274.4 g/mol
IUPAC Name 6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Standard InChI InChI=1S/C13H10N2OS2/c1-9-2-4-10(5-3-9)18-12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3
Standard InChI Key UNIGDMGLJKRXHV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O
Canonical SMILES CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O

Introduction

Structural Characteristics and Molecular Architecture

Molecular Composition and Functional Groups

The compound’s structure comprises three primary components:

  • Imidazo[2,1-b] thiazole Core: A bicyclic system formed by the fusion of imidazole and thiazole rings. The imidazole ring contributes nitrogen atoms at positions 1 and 3, while the thiazole ring includes sulfur at position 1 and nitrogen at position 3.

  • 4-Methylphenylsulfanyl Group: A sulfur-linked para-methylbenzene substituent at position 6 of the imidazo[2,1-b]thiazole system. This group enhances lipophilicity, potentially improving membrane permeability .

  • Carbaldehyde Functional Group: A formyl (-CHO) group at position 5, which serves as a reactive site for further chemical modifications, such as oxime formation or Schiff base synthesis .

The interplay of these groups confers unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number175277-55-1
Molecular FormulaC13H10N2OS2\text{C}_{13}\text{H}_{10}\text{N}_2\text{OS}_2
Molecular Weight274.4 g/mol
Density (Predicted)1.33–1.40 g/cm³
pKa (Predicted)3.39–3.80

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1, thiazole-5-carbaldehyde typically involves multi-step protocols to construct the fused heterocyclic core and introduce functional groups. A widely reported method includes:

  • Formation of the Thiazole Intermediate:

    • 2-Aminothiazole derivatives are reacted with propargyl bromide in the presence of a base to form alkyne intermediates.

    • Example:

      2-Aminothiazole+Propargyl BromideBaseAlkyne Intermediate\text{2-Aminothiazole} + \text{Propargyl Bromide} \xrightarrow{\text{Base}} \text{Alkyne Intermediate}
  • Cyclization to Imidazo[2,1-b]thiazole:

    • The alkyne intermediate undergoes cyclization using palladium-copper catalysts under Sonogashira coupling conditions to form the bicyclic core.

  • Sulfanyl Group Introduction:

    • A nucleophilic aromatic substitution (SNAr) reaction introduces the 4-methylphenylsulfanyl group at position 6 using 4-methylthiophenol and a suitable base .

  • Carbaldehyde Functionalization:

    • Oxidation of a hydroxymethyl precursor or direct formylation via Vilsmeier-Haack reaction introduces the -CHO group at position 5 .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1Alkyne FormationPropargyl bromide, K₂CO₃75%
2CyclizationPd/Cu, DMF, 80°C68%
3Sulfanyl Substitution4-Methylthiophenol, Et₃N82%
4FormylationPOCl₃, DMF, 0°C65%

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

  • Stability: Stable under inert conditions but susceptible to oxidation at the sulfanyl group and hydrolysis of the carbaldehyde moiety in acidic or basic environments.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch).

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: δ 9.80 (s, 1H, CHO), δ 7.45–7.20 (m, 4H, aromatic), δ 2.35 (s, 3H, CH₃) .

    • 13CNMR^{13}\text{C} \text{NMR}: δ 192.1 (CHO), 150.3 (C-S), 135.2–125.4 (aromatic carbons) .

Applications in Drug Discovery

Scaffold for Analog Development

The carbaldehyde group serves as a versatile site for derivatization:

  • Oxime Formation: Reaction with hydroxylamine yields oxime derivatives with enhanced bioavailability .

  • Schiff Bases: Condensation with amines produces Schiff bases, which exhibit improved metal-chelating properties .

Enzyme Inhibition

Preliminary molecular docking studies suggest high affinity for CA-IX (Ki=12.3 nMK_i = 12.3 \ \text{nM}), positioning it as a candidate for anticancer therapy.

Recent Advances and Future Directions

Synthetic Methodology Innovations

Recent efforts focus on streamlining synthesis via one-pot protocols and green chemistry approaches. For example, microwave-assisted cyclization reduces reaction times from hours to minutes.

Targeted Drug Delivery Systems

Nanoformulations, such as liposomal encapsulation, are being explored to enhance the compound’s solubility and tumor-specific uptake.

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